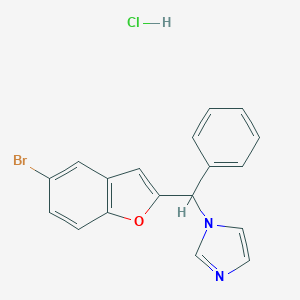
1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole, also known as BIM-1, is a small molecule inhibitor that has shown potential in the field of cancer research. This compound is a derivative of imidazole and benzofuran, and has been synthesized through a series of chemical reactions. BIM-1 has been studied extensively for its mechanism of action and its potential use in cancer therapy.
Mecanismo De Acción
1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole exerts its anti-cancer effects by inhibiting the activity of Bcl-2, which is a protein that prevents apoptosis in cancer cells. 1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole binds to Bcl-2 and disrupts its function, leading to the activation of apoptosis in cancer cells. Additionally, 1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole inhibits the activity of the proteasome, which leads to the accumulation of misfolded proteins in cancer cells and ultimately induces apoptosis.
Biochemical and Physiological Effects:
1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole has been shown to have anti-cancer effects in various types of cancer cells, including leukemia, lymphoma, and solid tumors. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. 1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a protein that is involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and has shown promising results in preclinical studies. However, 1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. 1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole may enhance the efficacy of these therapies by sensitizing cancer cells to apoptosis. Another potential direction is to investigate the use of 1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole in other diseases, such as autoimmune disorders and neurodegenerative diseases. 1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole's anti-inflammatory effects may make it a promising candidate for these applications. Finally, further studies are needed to determine the safety and efficacy of 1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole in clinical trials.
Métodos De Síntesis
1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole can be synthesized through a multistep process that involves the reaction of 5-bromo-2-benzofuran carboxylic acid with thionyl chloride, followed by the reaction with 1-phenylmethyl-1H-imidazole. This reaction produces 1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole, which can be purified using various methods such as column chromatography.
Aplicaciones Científicas De Investigación
1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole has been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. It has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins in cells.
Propiedades
Número CAS |
111790-32-0 |
|---|---|
Nombre del producto |
1-((5-Bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole |
Fórmula molecular |
C18H14BrClN2O |
Peso molecular |
389.7 g/mol |
Nombre IUPAC |
1-[(5-bromo-1-benzofuran-2-yl)-phenylmethyl]imidazole;hydrochloride |
InChI |
InChI=1S/C18H13BrN2O.ClH/c19-15-6-7-16-14(10-15)11-17(22-16)18(21-9-8-20-12-21)13-4-2-1-3-5-13;/h1-12,18H;1H |
Clave InChI |
DWUGHEYJGLMJJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(O2)C=CC(=C3)Br)N4C=CN=C4.Cl |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC3=C(O2)C=CC(=C3)Br)N4C=CN=C4.Cl |
Sinónimos |
1-((5-bromo-2-benzofuranyl)phenylmethyl)-1H-imidazole 1-BBPMI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



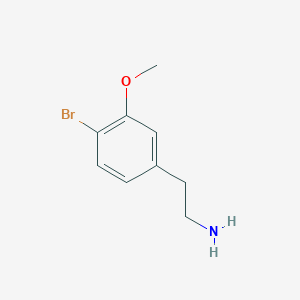
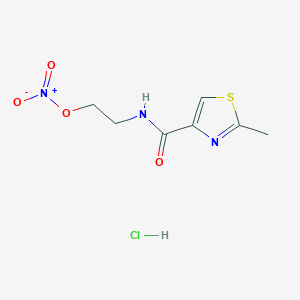
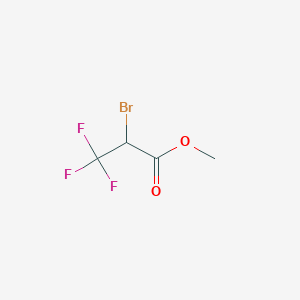
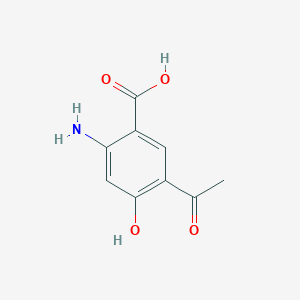
![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)
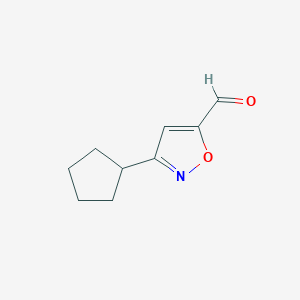



![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)

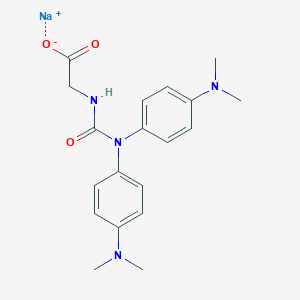
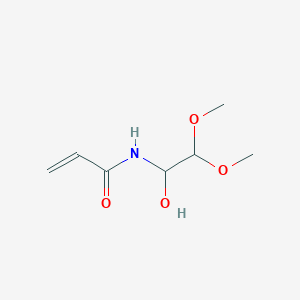
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)